molecular formula C13H19NO3 B7803491 (2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate

(2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate

Cat. No.: B7803491
M. Wt: 237.29 g/mol
InChI Key: SNZIFNXFAFKRKT-NSHDSACASA-N
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Description

(2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate is a chemical compound with a complex structure that includes an azaniumyl group, a phenyl ring, and a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate typically involves multiple steps, starting from readily available precursors. The process may include the protection of functional groups, formation of the phenyl ring, and introduction of the azaniumyl and propanoate groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography and crystallization are employed to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating biochemical processes. The exact mechanism depends on the context of its application and the biological system involved.

Properties

IUPAC Name

(2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZIFNXFAFKRKT-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18822-59-8
Record name O-tert-Butyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18822-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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